2-(Bromomethyl)-6-methylpyridine
Overview
Description
2-(Bromomethyl)-6-methylpyridine is a brominated pyridine derivative that serves as an important intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to the pyridine ring, which is a versatile functional group in various chemical reactions. The compound is related to other bromopyridines and pyridine derivatives that are frequently used in the synthesis of pharmaceuticals, ligands for metal complexation, and other fine chemicals.
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-6-methylpyridine and related compounds involves various strategies, including halogenation, cross-coupling reactions, and multicomponent chemistry. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, was achieved through a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation, oxidation, and bromination steps . Similarly, the synthesis of 2,6-bis(3-methyl-1-H-pyrazol-1-yl)-4-bromopyridine was carried out using 2,6-dibromo-4-amino pyridine, nucleophilic substitution, and diazotization-sandmeyer reaction .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is often characterized using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, revealing its crystalline structure in the monoclinic system . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups.
Chemical Reactions Analysis
Bromopyridine derivatives are reactive intermediates that can undergo various chemical transformations. The bromomethyl group, in particular, is a good leaving group that can be replaced by nucleophiles in substitution reactions. For instance, the synthesis of sulfur-containing amino and hydroxymethyl derivatives from bromomethyl-substituted pyridines was achieved through nucleophilic substitution reactions . Additionally, the bromomethyl group can be used to introduce other functional groups, such as carboxylic acids, amines, or esters, into the pyridine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Bromomethyl)-6-methylpyridine and its derivatives are influenced by the presence of the bromomethyl group and the pyridine ring. These compounds typically exhibit good solubility in common organic solvents and may have varying melting and boiling points depending on the substitution pattern on the pyridine ring. The bromine atom imparts reactivity towards nucleophilic substitution, making these compounds valuable in synthetic chemistry. The electronic properties of the pyridine ring, such as its ability to act as a ligand in metal complexation, are also significant .
Scientific Research Applications
Pharmaceutical and Chemical Intermediates
2-(Bromomethyl)-6-methylpyridine and its derivatives, such as 2-Amino-6-bromopyridine, are important intermediates in pharmaceutical and chemical industries. These compounds are utilized in various syntheses, including diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation processes. Their structures have been confirmed through techniques like IR and ^1H NMR spectroscopy (Xu Liang, 2010).
Ligands for Transition-Metal Ions
In supramolecular chemistry, N-heterocyclic compounds, including those derived from 2-(Bromomethyl)-6-methylpyridine, serve as chelating ligands for transition-metal ions. These ligands are synthesized through Stille-type cross-coupling procedures and are crucial for creating multifunctional compounds (M. Heller & U. Schubert, 2002).
Synthesis of Tridentate Ligands
The synthesis of tridentate ligands, based on bipyridine-6-carboxylic acid derivatives starting from 6-bromo-2-(bromomethyl)-6-methylpyridine, has been reported. These ligands are suitable for complexation of lanthanide(III) cations, demonstrating the compound's versatility in coordination chemistry (L. Charbonnière, N. Weibel, & R. Ziessel, 2001).
Flexible Polydendate Ligands
In the synthesis of flexible polydendate ligands, 2-(Bromomethyl)-6-methylpyridine is a key component. It is used in the preparation of asymmetric bipyridines for creating ligands that can bind to multiple sites, which are essential in the field of bioconjugation and materials science (L. Charbonnière, N. Weibel, & R. Ziessel, 2002).
Tetrakis(2-Pyridyl)Tin Compounds
2-(Bromomethyl)-6-methylpyridine reacts with tin tetrachloride to form Tetrakis(2-Pyridyl)Tin compounds, as confirmed by NMR spectroscopy and single-crystal X-ray diffraction studies. These compounds are significant in the development of new materials and catalysts (Martin Bette & D. Steinborn, 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes recommended handling and storage procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have a different compound or more specific information, feel free to ask!
properties
IUPAC Name |
2-(bromomethyl)-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFDCFHWFHCLIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501956 | |
Record name | 2-(Bromomethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-methylpyridine | |
CAS RN |
68470-59-7 | |
Record name | 2-(Bromomethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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